tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate

Molecular complexity Positional isomerism Crystallization behavior

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-92-2) is a Boc-protected 3-aminoazetidine derivative bearing a 4-bromophenethylamine substituent at the 3-position of the azetidine ring. Its molecular formula is C₁₆H₂₃BrN₂O₂ with a molecular weight of 355.27 g/mol.

Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
CAS No. 887579-92-2
Cat. No. B12449800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate
CAS887579-92-2
Molecular FormulaC16H23BrN2O2
Molecular Weight355.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-9-8-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3
InChIKeyVBOSSDDHOCSJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-92-2): Procurement-Relevant Identity, Physicochemical Profile, and Compound Class


tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-92-2) is a Boc-protected 3-aminoazetidine derivative bearing a 4-bromophenethylamine substituent at the 3-position of the azetidine ring. Its molecular formula is C₁₆H₂₃BrN₂O₂ with a molecular weight of 355.27 g/mol . Computed physicochemical properties include an XlogP of 3.2, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. The predicted boiling point is 435.1±40.0 °C, density is 1.33±0.1 g/cm³, and the predicted pKa of the secondary amine is 8.81±0.20 . The compound is available from multiple suppliers at purities typically ≥95% to 98% [2]. It belongs to the class of N-Boc-3-aminoazetidine building blocks, which are widely employed in medicinal chemistry for the construction of CNS-focused lead-like libraries and as intermediates for azetidine-3-carboxylic acid derivatives [3].

Why Generic Substitution Fails for CAS 887579-92-2: Positional Isomerism, Spacer Length, and Halogen Identity Create Distinct Property Profiles Among Azetidine Building Blocks


Compounds within the Boc-protected 3-aminoazetidine class cannot be generically interchanged because subtle structural variations—bromine substitution position (ortho vs. meta vs. para), the length of the carbon spacer between the azetidine amine and the aryl ring (direct aniline vs. ethylene vs. methylene-extended), and halogen identity—produce measurably distinct physicochemical and conformational profiles that directly impact downstream synthetic utility, pharmacokinetic property optimization, and target engagement potential [1][2]. These differences manifest in quantifiable parameters including molecular complexity (343 for para vs. 351 for ortho/meta), XlogP (3.2 vs. 3.3–3.4 for spacer variants), rotatable bond count (4–7 across analogs), and predicted basicity (pKa 8.81), each of which independently influences purification behavior, CNS drug-likeness, and the compound's fitness as a building block for cross-coupling diversification [3].

Quantitative Differentiation Evidence for tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-92-2) Versus Closest Analogs


Molecular Complexity: Para-Bromo Isomer (343) vs. Ortho- and Meta-Bromo Isomers (351 Each) — 2.3% Lower Complexity Indicating Distinct Molecular Shape

The para-bromo positional isomer (CAS 887579-92-2) exhibits a computed molecular complexity score of 343, compared to 351 for both the ortho-bromo isomer (CAS 887579-80-8) and the meta-bromo isomer (CAS 887579-86-4), representing a 2.3% reduction [1][2]. Molecular complexity, as defined by the Bertz/Hendrickson algorithm, encodes topological features including symmetry, ring size, and branching; the lower score for the para isomer reflects its higher molecular symmetry relative to the ortho and meta congeners. Additionally, the predicted boiling point of the para isomer (435.1±40.0 °C) is 3.4 °C higher than the ortho isomer (431.7±40.0 °C), consistent with altered intermolecular interactions arising from the different substitution pattern [1].

Molecular complexity Positional isomerism Crystallization behavior

Lipophilicity Control: Ethylene Spacer (XlogP 3.2) vs. Methylene-Extended Analog (XlogP 3.4) — 0.2 Log Unit Difference Impacting CNS Drug-Likeness

The target compound, bearing an ethylene (-CH₂CH₂-) spacer between the azetidine 3-amino group and the 4-bromophenyl ring, has a computed XlogP of 3.2, compared to 3.4 for the methylene-extended analog (CAS 887589-93-7) which incorporates an additional methylene unit between the azetidine ring and the amine nitrogen [1][2]. This ΔXlogP of +0.2 for the methylene-extended variant is accompanied by an increase in molecular weight (369.30 vs. 355.27 g/mol, +3.9%), rotatable bonds (7 vs. 6, +16.7%), and molecular complexity (356 vs. 343, +3.8%) [2]. In the context of CNS drug discovery, where optimal XlogP for lead-like compounds is typically in the 1–3.5 range, the lower lipophilicity of the ethylene-spacer compound provides a more favorable starting point for property optimization [3].

Lipophilicity CNS drug-likeness Ethylene spacer Methylene spacer

Conformational Flexibility: Ethylene-Linked Target (6 Rotatable Bonds) vs. Direct Aniline Analog (4 Rotatable Bonds) — 50% More Rotatable Bonds Enabling Distinct Target Engagement Profiles

The ethylene-spacer architecture of CAS 887579-92-2 provides 6 rotatable bonds between the azetidine core and the terminal bromophenyl ring, compared to only 4 rotatable bonds in the direct aniline-linked analog (CAS 887579-54-6), which lacks the ethyl spacer and instead connects the 4-bromophenyl group directly to the 3-amino nitrogen of the azetidine [1][2]. This 50% increase in rotatable bond count is accompanied by a higher heavy atom count (21 vs. 19, +10.5%), greater molecular complexity (343 vs. 316, +8.5%), and a larger molecular weight (355.27 vs. 327.22, +8.6%) [1][2]. The additional conformational degrees of freedom provided by the ethylene spacer allow the bromophenyl ring to sample a wider range of spatial orientations relative to the azetidine core, which may be critical for achieving productive binding poses in protein targets that require an extended pharmacophore conformation [3].

Conformational flexibility Rotatable bonds Target engagement SAR studies

Synthetic Diversification Potential: The Para-Bromo Substituent as a Cross-Coupling Handle — Enabling Late-Stage Functionalization Not Possible with Non-Halogenated or Dehalogenated Analogs

The 4-bromophenyl substituent of CAS 887579-92-2 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings, enabling late-stage diversification of the azetidine scaffold [1]. This capability is absent in the non-halogenated phenethyl analog or in dehalogenated derivatives. Azetidine-based Pd(II) complexes have been demonstrated as efficient catalysts for Sonogashira coupling of aryl bromides under mild conditions, and azetidine-bearing catalytic systems enable Suzuki-Miyaura reactions from aryl halides with catalytic loadings as low as 0.001% [2][3]. Furthermore, patent EP 0140437 explicitly describes substituted azetidine derivatives where R² represents a bromine atom and their use as intermediates for the preparation of azetidine-3-carboxylic acid derivatives, establishing the structural precedent for bromine-substituted azetidine building blocks as synthetic intermediates [4].

Cross-coupling Suzuki-Miyaura Sonogashira Late-stage diversification Aryl bromide

Basicity Modulation: Predicted pKa of 8.81 for the Secondary Amine — 2.48 Log Units Lower Than Parent Azetidine (pKa 11.29), Affecting Ionization State at Physiological pH

The predicted pKa of the secondary amine in CAS 887579-92-2 is 8.81±0.20, which is approximately 2.48 log units lower than the pKa of unsubstituted azetidine (11.29 at 25 °C) [1]. This reduction in basicity is attributable to the electron-withdrawing effect of the Boc carbamate group on the azetidine ring nitrogen, combined with the inductive effect of the 3-amino substitution. At physiological pH (7.4), the target compound is predicted to exist predominantly in its neutral (free base) form (~96% unionized based on the Henderson-Hasselbalch equation), whereas parent azetidine would be >99.9% protonated. This difference in ionization state has direct implications for membrane permeability, CNS penetration potential, and protein binding characteristics [2]. While the ortho and meta isomers share identical computed pKa values due to the same functional group arrangement, the para isomer's distinct molecular shape (lower complexity) may influence the microenvironment of the basic amine and thus subtly modulate its protonation behavior in specific protein or solvent contexts .

Basicity pKa Ionization state Secondary amine Physiological pH

Optimal Research and Procurement Application Scenarios for tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-92-2)


CNS-Focused Lead-Like Library Synthesis Requiring Defined Physicochemical Property Space

In medicinal chemistry programs constructing CNS-targeted compound libraries, CAS 887579-92-2 offers an XlogP of 3.2 and TPSA of 41.6 Ų, placing it within the favorable property space for CNS lead-like compounds as defined by Lowe et al. (2012) [1]. Its lower lipophilicity (XlogP 3.2 vs. 3.4 for the methylene-extended analog) and lower molecular complexity (343 vs. 356) make it the preferred choice when minimizing non-specific binding and optimizing brain penetration are program priorities. The Boc protecting group enables straightforward incorporation into solid-phase or solution-phase library synthesis workflows.

Parallel Cross-Coupling Diversification for Azetidine-Based SAR Exploration

The 4-bromophenyl substituent serves as a competent electrophilic partner for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling a single batch of CAS 887579-92-2 to be diversified into arrays of biaryl, alkyne, or alkene derivatives [2][3]. This para-bromo substitution pattern is preferred over ortho-bromo (CAS 887579-80-8) for most cross-coupling applications due to reduced steric hindrance at the reactive center, potentially leading to higher coupling yields and broader substrate scope.

Intermediate for Azetidine-3-Carboxylic Acid Derivatives as Described in Patent Literature

As established by patent EP 0140437, bromine-substituted azetidine derivatives serve as intermediates for the preparation of azetidine-3-carboxylic acid derivatives, a scaffold of interest in multiple therapeutic areas [4]. The Boc group can be selectively removed under acidic conditions to liberate the azetidine nitrogen for further functionalization, while the 4-bromophenyl group can be retained or further elaborated via cross-coupling, offering a versatile two-directional diversification strategy.

Conformational SAR Studies of Phenethylamine-Containing Azetidine Scaffolds

The ethylene spacer in CAS 887579-92-2 provides 6 rotatable bonds between the azetidine core and the aryl ring, offering 50% more conformational degrees of freedom than the direct aniline analog (CAS 887579-54-6, 4 rotatable bonds) [5]. This makes it the appropriate choice for SAR studies where the spatial relationship between the basic amine and the aryl ring needs to be systematically explored, as the flexible ethylene linker can adopt both extended and folded conformations, unlike the more rigid aniline analog.

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